
CP 316311
概述
准备方法
CP-316,311 的合成涉及多个步骤,包括形成关键中间体并在特定条件下进行后续反应。 详细的合成路线和工业生产方法是专有的,在公开文献中没有广泛披露 .
化学反应分析
CP-316,311 经历各种化学反应,包括:
氧化还原反应: 这些反应对于修饰化合物中的官能团至关重要。
取代反应: 这些反应中使用的常见试剂和条件包括强酸或强碱,它们有助于促进分子内特定原子或基团的取代。
科学研究应用
Major Depressive Disorder
A pivotal study evaluated the safety and efficacy of CP 316311 in patients with recurrent major depressive disorder. In this randomized, placebo-controlled trial involving 123 participants, subjects received either this compound (400 mg twice daily), sertraline (100 mg daily), or a placebo over six weeks. The primary outcome was measured using the Hamilton Depression Rating Scale (HAM-D).
- Results : The interim analysis indicated no significant difference in HAM-D scores between the this compound and placebo groups, leading to the conclusion of futility for this compound in treating MDD. However, it was noted that this compound was safe and well-tolerated among participants .
Comparison with Other Treatments
In comparison to sertraline, which showed significant improvement in depressive symptoms against placebo, this compound did not yield similar efficacy results. This highlights the challenges faced by CRH1 antagonists in achieving clinical effectiveness despite their theoretical benefits .
Safety Profile
The safety profile of this compound has been consistently reported as favorable across studies. Adverse effects were minimal and comparable to those observed with placebo treatments. This aspect makes it a candidate for further exploration in other stress-related conditions where safety is paramount .
Anxiety Disorders
Given the role of CRH in anxiety regulation, there is potential for this compound to be explored in anxiety disorders. Preclinical studies suggest that CRH1 antagonists may alleviate anxiety-like behaviors in animal models, warranting further investigation into their applicability for human anxiety disorders .
Substance Use Disorders
Research indicates that CRH plays a role in addiction pathways. Therefore, antagonism of CRH1 receptors by compounds like this compound could theoretically reduce stress-induced drug cravings and relapse rates in substance use disorders .
Case Studies and Research Findings
Several studies have documented the pharmacological properties of this compound:
- A study highlighted its potential use in combination therapies for enhancing the efficacy of existing antidepressants like desipramine when addressing complex cases involving both depression and chronic pain .
- Another investigation focused on its role in modulating neurobiological responses to stress, suggesting that it may help improve outcomes in patients with co-occurring mood and anxiety disorders .
Data Summary Table
Application Area | Findings/Notes |
---|---|
Major Depressive Disorder | Safe but ineffective compared to sertraline |
Anxiety Disorders | Potential for further exploration |
Substance Use Disorders | May reduce stress-induced cravings |
Safety Profile | Well tolerated with minimal adverse effects |
作用机制
CP-316,311 通过选择性地结合促肾上腺皮质激素释放因子-1 受体发挥作用,从而抑制促肾上腺皮质激素释放激素的作用。 这种抑制导致下丘脑-垂体-肾上腺轴的激活减少,该轴与应激反应和各种精神疾病有关 .
相似化合物的比较
CP-316,311 在促肾上腺皮质激素释放因子-1 受体拮抗剂中独树一帜,因为它具有高选择性和口服生物利用度。类似的化合物包括:
R121919: 另一种促肾上腺皮质激素释放因子-1 受体拮抗剂,其亲和力低于 CP-316,311.
Antalarmin: 一种具有类似受体拮抗作用但药代动力学特征不同的化合物.
这些比较突出了 CP-316,311 在选择性和潜在治疗应用方面的独特优势。
生物活性
CP 316311 is a selective nonpeptide antagonist of the corticotropin-releasing hormone type 1 (CRH(1)) receptor, primarily investigated for its potential therapeutic effects in psychiatric disorders, particularly major depressive disorder (MDD) and anxiety-related conditions. This article delves into the biological activity of this compound, summarizing key research findings, clinical trial results, and pharmacological properties.
This compound functions by blocking the CRH(1) receptor, which plays a significant role in the hypothalamic-pituitary-adrenal (HPA) axis and is implicated in stress response and mood regulation. The CRH system is linked to various psychiatric disorders, making CRH(1) antagonists like this compound potential candidates for treating conditions such as MDD and anxiety disorders.
Overview of Clinical Studies
A notable clinical trial aimed to assess the efficacy and safety of this compound in patients with recurrent MDD. The study design was a randomized, double-blind, placebo-controlled trial involving 167 screened patients, with 123 ultimately participating. Participants received either this compound (400 mg twice daily), sertraline (100 mg daily), or placebo over six weeks.
Results
- Primary Outcome : The primary efficacy measure was the change in scores on the Hamilton Depression Rating Scale (HAM-D). Results indicated no significant difference in HAM-D score changes between the this compound and placebo groups, leading to a declaration of futility for this compound in treating MDD.
- Safety Profile : Despite its lack of efficacy, this compound was reported to be safe and well tolerated among participants .
Pharmacokinetic Profile
Pharmacokinetic evaluations revealed that this compound reached clinically relevant concentrations in plasma, with a projected effective concentration (EC50) of approximately 100 ng/ml in humans. A study confirmed that cerebrospinal fluid (CSF) concentrations mirrored plasma levels, indicating effective central nervous system penetration .
Comparative Studies
In comparative studies involving other CRH(1) antagonists such as pexacerfont and NBI-30775, this compound demonstrated similar pharmacological profiles but varied in terms of clinical outcomes. These studies emphasize the complexity of targeting the CRH system for psychiatric treatment .
Summary of Findings
Study | Participants | Dosage | Duration | Efficacy Results | Safety Results |
---|---|---|---|---|---|
Binneman et al. (2008) | 123 patients with recurrent MDD | 400 mg twice daily | 6 weeks | No significant difference from placebo | Safe and well tolerated |
Pharmacokinetics Study | Healthy subjects | N/A | N/A | EC50 ~100 ng/ml confirmed | N/A |
属性
IUPAC Name |
3,6-dimethyl-4-pentan-3-yloxy-2-(2,4,6-trimethylphenoxy)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-8-18(9-2)23-19-12-16(6)22-21(17(19)7)24-20-14(4)10-13(3)11-15(20)5/h10-12,18H,8-9H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEJGVQTBLJRCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1=C(C(=NC(=C1)C)OC2=C(C=C(C=C2C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431305 | |
Record name | CP-316311 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175139-41-0 | |
Record name | CP-316311 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175139410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CP-316311 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CP-316311 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNW87JO5PF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。